1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE is a chemical compound known for its unique structure and properties It contains a tetrazole ring, which is a five-membered ring composed of four nitrogen atoms and one carbon atom, and a mercapto group (-SH) attached to the fifth position of the tetrazole ring The compound also features a diethylaminoethyl group attached to the second position of the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE typically involves the reaction of 2-diethylaminoethylamine with 5-mercaptotetrazole. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of 1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it feasible to produce the compound in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce a variety of substituted tetrazoles with different functional groups.
Scientific Research Applications
1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The mercapto group can form covalent bonds with thiol-containing proteins, potentially disrupting their function. The tetrazole ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-(2-DIETHYLAMINOETHYL)-5-METHYLTETRAZOLE: Similar structure but with a methyl group instead of a mercapto group.
1-(2-DIETHYLAMINOETHYL)-5-PHENYLTETRAZOLE: Contains a phenyl group instead of a mercapto group.
1-(2-DIETHYLAMINOETHYL)-5-ETHYLTETRAZOLE: Features an ethyl group in place of the mercapto group.
Uniqueness: 1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
CAS No. |
86475-43-6 |
---|---|
Molecular Formula |
C7H15N5S |
Molecular Weight |
201.30 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H15N5S/c1-3-11(4-2)5-6-12-7(13)8-9-10-12/h3-6H2,1-2H3,(H,8,10,13) |
InChI Key |
HHNKCWROIOOUOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=S)N=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.